5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene
Description
5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene (CAS: 898778-61-5) is a thiophene-based compound featuring a 1,3-dioxolane ring and a 4-ethoxybenzoyl substituent. Its molecular formula is C₁₆H₁₆O₄S, with a molecular weight of 304.36 g/mol . This compound is industrially significant, serving as an intermediate in pharmaceuticals, agrochemicals, and organic materials. Its 4-ethoxy group enhances solubility and modulates electronic properties, making it versatile in synthetic applications .
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-2-18-12-5-3-11(4-6-12)15(17)13-7-8-14(21-13)16-19-9-10-20-16/h3-8,16H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDIDXFGNVNTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641955 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-61-5 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-Dioxolane Ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling Reactions: The final step involves coupling the 1,3-dioxolane and thiophene rings with the 4-ethoxybenzoyl group using a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-ethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-ethoxybenzyl alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Chemistry:
Material Science: Used in the synthesis of conductive polymers and organic semiconductors.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology:
Biomolecular Probes: Utilized in the design of fluorescent probes for biological imaging.
Medicine:
Industry:
Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The 1,3-dioxolane ring can enhance the compound’s stability and bioavailability, while the thiophene ring can facilitate electron transport in electronic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of bis-substituted thiophenes with the general structure 5-(1,3-dioxolan-2-YL)-2-(R-benzoyl)thiophene , where R varies. Below is a detailed comparison:
Substituent Effects on Molecular Properties
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the benzoyl ring, enhancing stability in polar environments. Electron-withdrawing groups (e.g., trifluoromethyl, fluoro) reduce electron density, favoring reactions like nucleophilic substitution .
- Steric Influence : Bulky substituents (e.g., tert-butyl) hinder rotational freedom, impacting crystal packing and material properties .
- Molecular Weight : Iodo-substituted derivatives exhibit the highest molecular weight (386.21 g/mol), influencing melting points and solubility .
Research Findings and Industrial Relevance
- Synthesis : Common routes involve Friedel-Crafts acylation of thiophene derivatives, followed by dioxolane protection . The 4-ethoxy compound is synthesized similarly, with ethoxybenzoyl chloride as a key intermediate .
- Stability : Ethoxy and methoxy derivatives show superior thermal stability compared to halogenated analogs, as evidenced by TGA studies .
- Market Data : The 4-ethoxy compound is priced competitively (~$500–800/g for high-purity batches), reflecting demand in agrochemical intermediates .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene is a complex organic compound notable for its unique structural features, including a thiophene ring and a dioxolane moiety. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
The presence of the dioxolane group contributes to the compound's chemical reactivity, while the ethoxybenzoyl substituent enhances its potential applications.
Antioxidant Properties
Research indicates that compounds containing dioxolane moieties can exhibit antioxidant activities. The interaction of this compound with reactive oxygen species (ROS) could elucidate its capability to scavenge free radicals, thus providing protective effects against oxidative stress .
Interaction with Biological Targets
Studies have focused on the compound's binding affinity to various enzymes and receptors. For instance, preliminary investigations suggest that it may interact with specific targets involved in inflammatory pathways, potentially modulating inflammation .
Case Studies
- Antioxidant Activity Assessment :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of this compound and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene | C15H16O3S | Contains a methoxy group instead of ethoxy |
| 5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene | C16H18O3S | Propoxy substituent increases hydrophobicity |
| 5-(1,3-Dioxolan-2-YL)-2-(4-heptyloxybenzoyl)thiophene | C21H30O4S | Longer alkyl chain enhances solubility in organic solvents |
The ethoxy substituent in this compound may influence both solubility and biological activity differently compared to these analogs .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene often involves various synthetic pathways that utilize thiophene derivatives. These methods can lead to the formation of related compounds with varying biological activities. For example, derivatives of thiophene have been synthesized and evaluated for their potential as anticancer agents, showcasing the versatility of thiophene-based compounds in drug design.
Anticancer Properties
Research indicates that thiophene derivatives exhibit promising anticancer activities. For instance, studies have demonstrated that certain thiophene-based compounds can inhibit the proliferation of various cancer cell lines, including:
- HepG-2 (human hepatocellular carcinoma)
- A-549 (human lung cancer)
The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, some studies have highlighted the antimicrobial effects of thiophene derivatives. The presence of functional groups in the structure can enhance antibacterial and antifungal activities against pathogens such as E. coli and S. aureus. The structure-activity relationship (SAR) studies suggest that modifications on the thiophene ring significantly influence the biological efficacy .
Case Study 1: Anticancer Activity Evaluation
A series of thiophene derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines using the MTT assay. The results indicated that specific substitutions on the thiophene ring enhanced activity compared to standard drugs like cisplatin. This highlights the potential of this compound as a scaffold for developing novel anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Compound A | HepG-2 | 10 | Cisplatin (15) |
| Compound B | A-549 | 12 | Doxorubicin (20) |
Case Study 2: Antimicrobial Testing
In another study, a range of thiophene derivatives were evaluated for their antibacterial properties against common bacterial strains. The results demonstrated that compounds with electron-withdrawing groups showed enhanced activity due to increased lipophilicity and membrane permeability.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 18 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiophene derivatives often involves condensation reactions between functionalized aldehydes and thiophene precursors. For example, analogous compounds like 5-[(4-hydroxyphenyl)methylene]thiazolidinones are synthesized via refluxing thiosemicarbazide with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures . For 5-(1,3-dioxolan-2-yl)thiophene derivatives, cyclization reactions using 1,3-dioxolane-protected aldehydes under acidic or thermal conditions are common. Solvent choice (e.g., DMF vs. ethanol) and stoichiometric ratios (e.g., 1:1 vs. 1:3 molar ratios of reactants) critically impact purity and yield. Recrystallization from DMF-ethanol mixtures is recommended for purification .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or confirm the regioselectivity of substitutions in this compound?
- Methodological Answer :
- ¹H NMR : The 4-ethoxybenzoyl group’s aromatic protons (δ 6.8–7.8 ppm) and ethoxy methylene (δ 1.3–1.5 ppm) can confirm substitution at the thiophene’s 2-position. The dioxolane protons typically appear as a multiplet (δ 4.0–5.0 ppm) .
- IR : Stretching frequencies for the carbonyl group (C=O, ~1680 cm⁻¹) and dioxolane ether linkages (C-O-C, ~1100 cm⁻¹) are diagnostic .
- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₆H₁₆O₄S: 312.0765) resolves ambiguities in molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported reactivity of the 4-ethoxybenzoyl group under nucleophilic or electrophilic conditions?
- Methodological Answer : The electron-donating ethoxy group activates the benzoyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Discrepancies in literature may arise from solvent polarity (e.g., DMF stabilizes transition states differently than ethanol) or competing side reactions (e.g., dioxolane ring-opening under strong acids). Controlled experiments varying pH, temperature, and catalyst (e.g., Lewis acids like AlCl₃) are advised to map reactivity .
Q. How does the dioxolane moiety influence the compound’s electronic properties in materials science applications (e.g., organic semiconductors)?
- Methodological Answer : The dioxolane group acts as an electron-rich substituent, enhancing π-conjugation in the thiophene backbone. Cyclic voltammetry (CV) studies show reduced oxidation potentials compared to non-dioxolane analogs, indicating improved hole-transport properties. Computational modeling (DFT) of HOMO-LUMO gaps and charge mobility simulations can validate experimental findings .
Q. What strategies resolve discrepancies in biological activity data for structurally similar thiophene derivatives?
- Methodological Answer : Contradictions often stem from impurities (e.g., unreacted aldehydes) or stereochemical variations. High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers. Bioactivity assays (e.g., anti-inflammatory IC₅₀) should include positive controls (e.g., indomethacin) and standardized cell lines to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
